molecular formula C17H18N2O3 B4768165 N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide

N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide

Cat. No. B4768165
M. Wt: 298.34 g/mol
InChI Key: ISGBKUCHRSBDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by the Italian chemist Daniele Piomelli and his team. AM404 is a derivative of acetaminophen and has been found to have analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide is known to act on the endocannabinoid system, which is a complex signaling system in the body that is involved in various physiological processes such as pain sensation, inflammation, and mood regulation. This compound has been found to inhibit the reuptake of the endocannabinoid anandamide, which leads to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to modulate the endocannabinoid system.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, it has been extensively studied and its mechanism of action is well understood, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be influenced by various factors such as age, sex, and genetic variations, which can make it difficult to generalize findings across different populations.

Future Directions

There are several future directions for research on N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide. One area of interest is its potential use in the treatment of neuropathic pain. Several studies have shown that this compound has analgesic effects in animal models of neuropathic pain, but more research is needed to determine its efficacy in humans. Additionally, there is growing interest in the use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have shown that this compound has neuroprotective effects in animal models of these diseases, but more research is needed to determine its potential therapeutic applications in humans. Finally, there is also interest in developing new analogs of this compound that may have improved solubility and bioavailability, which could enhance its therapeutic potential.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have analgesic properties and has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-8-9-14(10-16(12)18-13(2)20)19-17(21)11-22-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBKUCHRSBDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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